molecular formula C23H22N2O2 B6028670 2-(acetylamino)-N,N-dibenzylbenzamide

2-(acetylamino)-N,N-dibenzylbenzamide

Cat. No.: B6028670
M. Wt: 358.4 g/mol
InChI Key: WUJPBKACVSKHMH-UHFFFAOYSA-N
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Description

2-(Acetylamino)-N,N-dibenzylbenzamide is a benzamide derivative featuring an acetylamino (-NHCOCH₃) group at the ortho position of the benzene ring and two benzyl (C₆H₅CH₂) groups attached to the amide nitrogen. This structure combines hydrophobic (dibenzyl) and hydrogen-bonding (acetylamino) moieties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-acetamido-N,N-dibenzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-18(26)24-22-15-9-8-14-21(22)23(27)25(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJPBKACVSKHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents on Benzamide Core N-Substituents Key Features
2-(Acetylamino)-N,N-dibenzylbenzamide 2-acetylamino N,N-dibenzyl High lipophilicity; potential for steric hindrance and π-π interactions
2-Amino-N,N-dimethylbenzamide 2-amino N,N-dimethyl Smaller substituents enhance solubility; free amino group enables reactivity
N-Acetylanthranilic acid 2-acetylamino, carboxylic acid None (free acid) Acidic nature (carboxylic acid) contrasts with neutral amide in target compound
3-Amino-N,N-dibenzylbenzamide 3-amino N,N-dibenzyl Meta-amino group alters electronic distribution compared to ortho substitution

Key Observations :

  • The ortho-acetylamino group in the target compound may participate in intramolecular hydrogen bonding, stabilizing its conformation .
  • N,N-dibenzyl substituents increase molecular weight (~316.4 g/mol) and steric bulk compared to smaller N-methyl or N,N-dimethyl analogs (e.g., 164.2 g/mol for 2-amino-N,N-dimethylbenzamide) .

Physicochemical Properties

Property This compound (Inferred) 2-Amino-N,N-dimethylbenzamide N-Acetylanthranilic Acid
Molecular Weight (g/mol) ~316.4 164.2 179.18
Solubility in Water Low (hydrophobic dibenzyl groups) Moderate Low
Melting Point >150°C (estimated) Not reported 184.5–187°C
LogP (Lipophilicity) High (~4–5) ~1.5 ~2.8

Notes:

  • The dibenzyl groups significantly reduce water solubility, favoring organic solvents like DMSO or dichloromethane.
  • N-Acetylanthranilic acid ’s carboxylic acid group enhances polarity but still exhibits low water solubility due to aromatic stacking .

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